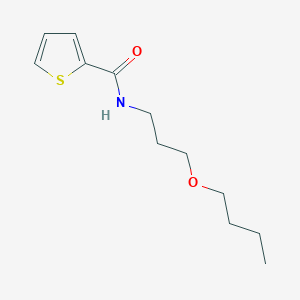![molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been used to investigate the effects of various environmental toxins on the nervous system.
Wirkmechanismus
The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione as a tool for studying the effects of environmental toxins on the nervous system.
Synthesemethoden
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. The synthesis of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAYMHAEFNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)



![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)